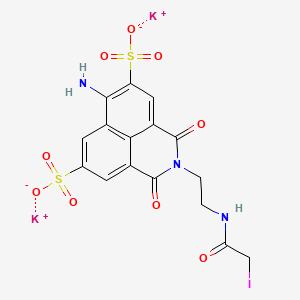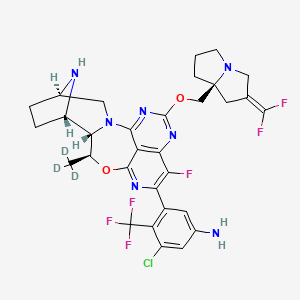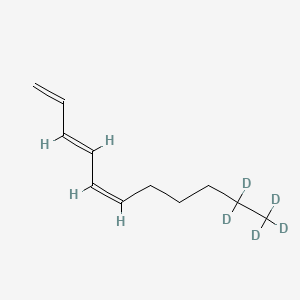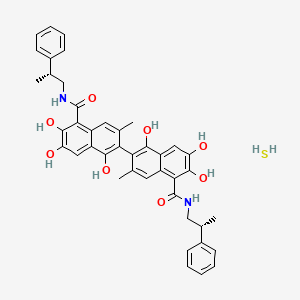
(S)-Sabutoclax
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Sabutoclax is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) family of proteins. These proteins are involved in the regulation of apoptosis, or programmed cell death, which is a crucial process in maintaining cellular homeostasis and preventing cancer development. By inhibiting BCL-2 proteins, this compound promotes apoptosis in cancer cells, making it a promising compound for cancer therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Sabutoclax involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by the introduction of specific functional groups to enhance its biological activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental sustainability. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Sabutoclax undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially enhancing its efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity to identify more potent and selective inhibitors of BCL-2 proteins.
Aplicaciones Científicas De Investigación
(S)-Sabutoclax has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of BCL-2 inhibitors.
Biology: Employed in research to understand the mechanisms of apoptosis and the role of BCL-2 proteins in cancer.
Medicine: Investigated as a potential therapeutic agent for various cancers, including leukemia, lymphoma, and solid tumors.
Industry: Utilized in the development of new anticancer drugs and in high-throughput screening assays to identify novel BCL-2 inhibitors.
Mecanismo De Acción
(S)-Sabutoclax exerts its effects by binding to the hydrophobic groove of BCL-2 proteins, thereby preventing their interaction with pro-apoptotic proteins like BAX and BAK. This disruption leads to the activation of the apoptotic pathway, resulting in the induction of cell death in cancer cells. The molecular targets of this compound include BCL-2, BCL-XL, and MCL-1, which are key regulators of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (S)-Sabutoclax include other BCL-2 inhibitors such as ABT-199 (Venetoclax), ABT-737, and Navitoclax. These compounds also target the BCL-2 family of proteins and promote apoptosis in cancer cells.
Uniqueness
What sets this compound apart from other BCL-2 inhibitors is its ability to target multiple BCL-2 family proteins simultaneously, including BCL-2, BCL-XL, and MCL-1. This broad-spectrum activity makes it a more versatile and potentially more effective anticancer agent compared to inhibitors that target only one or two BCL-2 proteins.
Propiedades
Fórmula molecular |
C42H42N2O8S |
|---|---|
Peso molecular |
734.9 g/mol |
Nombre IUPAC |
sulfane;2,3,5-trihydroxy-7-methyl-N-[(2R)-2-phenylpropyl]-6-[1,6,7-trihydroxy-3-methyl-5-[[(2R)-2-phenylpropyl]carbamoyl]naphthalen-2-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C42H40N2O8.H2S/c1-21-15-27-29(17-31(45)39(49)35(27)41(51)43-19-23(3)25-11-7-5-8-12-25)37(47)33(21)34-22(2)16-28-30(38(34)48)18-32(46)40(50)36(28)42(52)44-20-24(4)26-13-9-6-10-14-26;/h5-18,23-24,45-50H,19-20H2,1-4H3,(H,43,51)(H,44,52);1H2/t23-,24-;/m0./s1 |
Clave InChI |
DMNVYDSTRLGSEI-UKOKCHKQSA-N |
SMILES isomérico |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(=O)NC[C@H](C)C5=CC=CC=C5)O)O)O)O)O)O)C(=O)NC[C@H](C)C6=CC=CC=C6.S |
SMILES canónico |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(=O)NCC(C)C5=CC=CC=C5)O)O)O)O)O)O)C(=O)NCC(C)C6=CC=CC=C6.S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15135891.png)
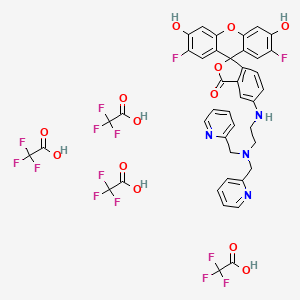
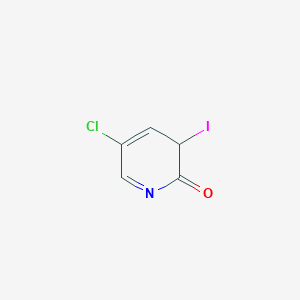
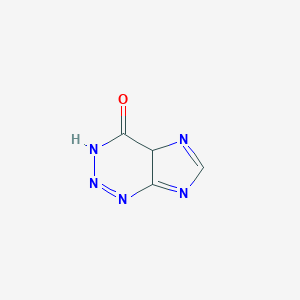
![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15135913.png)

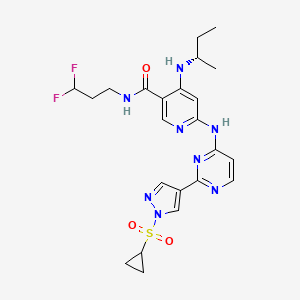

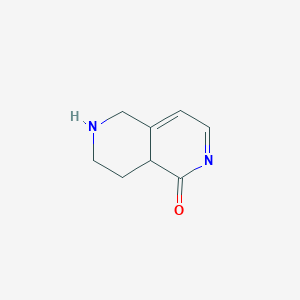
![6-[1,1-Dideuterio-2-[2,2,6,6-tetradeuterio-1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-ethoxy-1,2-benzoxazole](/img/structure/B15135928.png)
